Fmoc-NH-PEG11-CH2COOH

PROTAC Bioconjugation Solubility

Polydisperse PEG linkers cause irreproducible conjugate geometry and batch-to-batch variability, undermining PROTAC ternary complex formation. Fmoc-NH-PEG11-CH2COOH is a monodisperse, heterobifunctional linker with exactly 11 ethylene oxide units (MW 781.9), delivering a defined ~44 Å spacer for systematic linker-length optimization. · Monodisperse PEG11 ensures reproducible LC-MS characterization and consistent conjugate solubility. · Orthogonal Fmoc/COOH chemistry enables seamless Fmoc-SPPS integration and on-resin amide bond formation. · Batch-to-batch consistency eliminates the need for re-validation of conjugate properties.

Molecular Formula C39H59NO15
Molecular Weight 781.9 g/mol
Cat. No. B8106028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-NH-PEG11-CH2COOH
Molecular FormulaC39H59NO15
Molecular Weight781.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
InChIInChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)
InChIKeySFAFLCDMDCLRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-NH-PEG11-CH2COOH Technical Overview


Fmoc-NH-PEG11-CH2COOH is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative characterized by a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine at one terminus and a carboxymethyl (CH2COOH) group at the other . It belongs to the Fmoc-NH-PEGn-CH2COOH linker family, where the 'n=11' denotes exactly 11 ethylene oxide repeat units, yielding a defined molecular weight of 781.9 g/mol . This discrete structure ensures batch-to-batch consistency and simplifies characterization of final conjugates compared to polydisperse PEGs. The compound serves as a critical building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other bioconjugates, where it provides a hydrophilic spacer of moderate length to optimize solubility and linker geometry [1].

Monodisperse PEG11 spacer with defined repeat units
Fmoc/carboxymethyl heterobifunctional termini
Balanced hydrophilicity for aqueous reactions and RP-HPLC
Batch-to-batch reproducibility for complex conjugate synthesis

Why Fmoc-NH-PEG11-CH2COOH Cannot Be Substituted


The performance of PEG-based linkers in bioconjugation and targeted protein degradation is exquisitely sensitive to chain length. Even single-unit changes in the number of ethylene oxide repeats (PEGn) can alter the hydrodynamic radius, conformational flexibility, and effective distance between functional moieties, which in turn modulates ternary complex formation, solubility, and overall conjugate efficacy [1]. Substituting Fmoc-NH-PEG11-CH2COOH with a shorter (e.g., PEG8) or longer (e.g., PEG12) analog without empirical validation risks suboptimal linker geometry, reduced aqueous solubility, or steric hindrance that can compromise the intended biological or chemical outcome. The specific n=11 length represents a design choice that balances these competing factors for applications requiring a moderate spacer length, making generic substitution scientifically unsound without a rigorous head-to-head comparison.

Shifting PEG chain length (e.g., to PEG8 or PEG12) alters spacer geometry and may disrupt ternary complex formation.

Changes in hydrophilicity (LogP) can affect solubility, purification behavior, and conjugate aggregation propensity.

Polydisperse PEG alternatives lack the batch consistency required for reproducible PROTAC/ADC characterization.

Fmoc-NH-PEG11-CH2COOH Comparative Evidence


Chain Length and Aqueous Solubility

The hydrophilic character and aqueous solubility of Fmoc-NH-PEGn-CH2COOH linkers increase with the number of ethylene oxide units. Fmoc-NH-PEG11-CH2COOH, with 11 repeats, exhibits a calculated LogP of -0.59, which is intermediate between the less hydrophilic shorter-chain Fmoc-NH-PEG8-CH2COOH and the more hydrophilic longer-chain Fmoc-NH-PEG12-CH2COOH . This balanced hydrophilicity makes PEG11 suitable for applications requiring both aqueous solubility and manageable retention time in reversed-phase chromatography.

Chain Length & Solubility
Data to verify
LogP -0.59 (PEG11) vs shorter (more hydrophobic) and longer (more hydrophilic) analogs
Supports intermediate solubility for RP-HPLC purification
Calculated LogP; experimental verification advised
PROTAC Bioconjugation Solubility

Monodisperse Molecular Weight Advantage

Fmoc-NH-PEG11-CH2COOH has an exact molecular weight of 781.9 g/mol (formula C39H59NO15), with a polydispersity index (PDI) of <1.5 as measured by GPC, confirming its monodisperse nature [1]. In contrast, traditional polydisperse PEG linkers exhibit broad molecular weight distributions (e.g., 600-800 Da range), complicating conjugate characterization and batch-to-batch reproducibility. The discrete molecular weight of PEG11 facilitates precise stoichiometry control and enables unambiguous mass spectrometry analysis of final PROTAC or ADC constructs.

Monodisperse MW Advantage
Class-level inference
PDI 1.5
Ensures batch-to-batch consistency and easier characterization
PDI
PROTAC Linker Length
Class-level inference
Estimated ~44 Å extended (PEG11) vs ~32 Å (PEG8), ~48 Å (PEG12)
Intermediate length may support ternary complex screening
Theoretical estimate; empirical data needed
Carboxylic Acid Reactivity
Reported
Forms stable amide bonds with primary amines (EDC/NHS activation)
Supports established bioconjugation protocols
No direct kinetic comparison data available
Long‑Term Storage
Reported
Stable at -20°C for 1 year; short‑term RT acceptable
Supports experimental reliability under recommended storage
Purity >90% maintained; protect from light and moisture
Analytical Characterization Quality Control PROTAC

PROTAC Linker Length and Spatial Separation

The length of the PEG linker in PROTACs directly influences the efficiency of ternary complex formation between the target protein, PROTAC, and E3 ligase. While direct comparative degradation data for Fmoc-NH-PEG11-CH2COOH versus other PEGn lengths is not publicly available, the compound's 11-unit PEG spacer (~44 Å extended length) provides a middle ground between shorter linkers (e.g., PEG8, ~32 Å) that may restrict necessary conformational flexibility, and longer linkers (e.g., PEG12, ~48 Å) that may reduce effective molarity or introduce entropic penalties [1]. This intermediate length is often empirically selected in PROTAC design to balance these effects.

PROTAC Linker Length
Class-level inference
Estimated ~44 Å extended (PEG11) vs ~32 Å (PEG8), ~48 Å (PEG12)
Intermediate length may support ternary complex screening
Theoretical estimate; empirical data needed
PROTAC Ternary Complex Linker Length

Carboxylic Acid Reactivity for Amide Conjugation

The terminal CH2COOH group of Fmoc-NH-PEG11-CH2COOH can be activated with standard carbodiimide reagents (e.g., EDC) to form stable amide bonds with primary amines, a key step in attaching the linker to a ligand or payload [1]. This reactivity is comparable to other Fmoc-NH-PEGn-CH2COOH analogs, but the PEG11 spacer may influence reaction kinetics due to its specific chain length. While no direct kinetic data is available, the compound's structure ensures compatibility with established bioconjugation protocols.

Carboxylic Acid Reactivity
Reported
Forms stable amide bonds with primary amines (EDC/NHS activation)
Supports established bioconjugation protocols
No direct kinetic comparison data available
Bioconjugation Amide Bond EDC Coupling

Long-Term Storage Stability

Fmoc-NH-PEG11-CH2COOH is specified for long-term storage at -20°C, protected from light and moisture, with a reported stability of at least 1 year under these conditions [1]. The compound is stable at ambient temperature for short periods (a few days) during shipping, which is typical for this class of Fmoc-protected PEG linkers. While no direct comparative stability data exists for other PEGn analogs, the storage recommendations align with industry standards for maintaining purity >90%.

Long‑Term Storage
Reported
Stable at -20°C for 1 year; short‑term RT acceptable
Supports experimental reliability under recommended storage
Purity >90% maintained; protect from light and moisture
Stability Storage Quality Control

Fmoc-NH-PEG11-CH2COOH Application Scenarios


PROTAC Synthesis with Monodisperse Spacer

Use Fmoc-NH-PEG11-CH2COOH when designing PROTACs where linker length is a critical variable. Its 11-unit PEG spacer (estimated ~44 Å extended length) provides a balanced distance for ternary complex formation, making it a logical starting point for screening campaigns. The monodisperse nature ensures reproducible conjugate characterization by LC-MS [1].

Aqueous Solubility for Bioconjugation

Select this linker when the conjugate must maintain solubility in aqueous buffers yet be amenable to RP-HPLC purification. Its calculated LogP of -0.59 suggests adequate hydrophilicity for aqueous reactions while retaining sufficient hydrophobicity for retention on C18 columns .

Solid-Phase Peptide Synthesis with PEG Spacer

Utilize Fmoc-NH-PEG11-CH2COOH as a building block in SPPS to introduce a flexible, hydrophilic spacer between peptide sequences or between a peptide and a functional tag. The Fmoc group allows for standard deprotection and coupling cycles, while the terminal carboxylic acid can be activated for on-resin amide bond formation .

ADC Linker Development

Incorporate Fmoc-NH-PEG11-CH2COOH as a component of a cleavable or non-cleavable ADC linker system. Its monodisperse PEG11 chain can modulate the physicochemical properties of the drug-linker construct, potentially improving solubility and reducing aggregation .

Application
Selection Property
Validation Focus
PROTAC ternary complex screening
Monodisperse PEG11 spacer length
Ternary complex formation efficiency
Aqueous bioconjugation & RP‑HPLC purification
Intermediate hydrophilicity (LogP)
Solubility and C18 retention behavior
Solid‑phase peptide synthesis (SPPS) with spacer
Fmoc/COOH bifunctionality
On‑resin coupling and deprotection efficiency
ADC drug‑linker construct design
Monodisperse PEG11 modulates solubility
Conjugate aggregation and physicochemical profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-NH-PEG11-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.